4-(2,2-Difluorocyclopropyl)benzoic acid
Overview
Description
4-(2,2-Difluorocyclopropyl)benzoic acid is a chemical compound with the molecular formula C10H8F2O2 and a molecular weight of 198.17 g/mol . It is characterized by the presence of a difluorocyclopropyl group attached to a benzoic acid moiety.
Preparation Methods
The synthesis of 4-(2,2-Difluorocyclopropyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with difluorocarbene, generated in situ from a difluoromethylating reagent . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the difluorocyclopropyl group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
4-(2,2-Difluorocyclopropyl)benzoic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired product formation .
Scientific Research Applications
4-(2,2-Difluorocyclopropyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group is known to enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems . This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
4-(2,2-Difluorocyclopropyl)benzoic acid can be compared with other similar compounds, such as:
4-(2,2-Difluorocyclopropyl)phenol: This compound has a similar structure but with a hydroxyl group instead of a carboxylic acid group.
4-(2,2-Difluorocyclopropyl)aniline: This compound contains an amino group instead of a carboxylic acid group, leading to different applications and properties.
4-(2,2-Difluorocyclopropyl)benzaldehyde:
The uniqueness of this compound lies in its specific combination of the difluorocyclopropyl group and the benzoic acid moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-10(12)5-8(10)6-1-3-7(4-2-6)9(13)14/h1-4,8H,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDFORPHCGFCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889432-53-4 | |
Record name | 4-(2,2-difluorocyclopropyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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